molecular formula C9H10O2 B1607123 2-(4-Methoxyphenyl)oxirane CAS No. 6388-72-3

2-(4-Methoxyphenyl)oxirane

Cat. No.: B1607123
CAS No.: 6388-72-3
M. Wt: 150.17 g/mol
InChI Key: ARHIWOBUUAPVTB-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)oxirane, also known as 4-methoxystyrene oxide, is an organic compound with the molecular formula C9H10O2. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its applications in organic synthesis and its role as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Methoxyphenyl)oxirane can be synthesized through the epoxidation of 4-methoxystyrene. One common method involves the use of hydrogen peroxide (H2O2) as an oxidizing agent in the presence of a catalyst such as cobalt acetate (Co(OAc)2) in an ionic liquid medium . The reaction typically occurs at room temperature and yields the desired epoxide in high purity.

Industrial Production Methods

Industrial production of this compound often employs similar epoxidation techniques but on a larger scale. The use of environmentally friendly oxidants like hydrogen peroxide is preferred due to its efficiency and minimal by-product formation. The process involves continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Diols: Formed from acid-catalyzed hydrolysis.

    Aldehydes/Ketones: Resulting from oxirane-carbonyl rearrangement.

Scientific Research Applications

2-(4-Methoxyphenyl)oxirane has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2-(4-Methoxyphenyl)oxirane involves its reactivity as an epoxide. In acid-catalyzed hydrolysis, the epoxide ring opens to form a carbocation intermediate, which then reacts with water to produce diols . In oxirane-carbonyl rearrangement, the presence of Lewis acids facilitates the migration of hydrogen or alkyl groups, leading to the formation of aldehydes or ketones.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-2-oxirane: Similar structure but lacks the methoxy group.

    2-(4-Hydroxyphenyl)oxirane: Contains a hydroxyl group instead of a methoxy group.

Uniqueness

2-(4-Methoxyphenyl)oxirane is unique due to the presence of the methoxy group, which influences its reactivity and the types of reactions it undergoes. The methoxy group can donate electron density through resonance, stabilizing intermediates and affecting reaction pathways.

Properties

IUPAC Name

2-(4-methoxyphenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-10-8-4-2-7(3-5-8)9-6-11-9/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHIWOBUUAPVTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6388-72-3
Record name Oxirane, (4-methoxyphenyl)-
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Record name 6388-72-3
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Record name 2-(4-methoxyphenyl)oxirane
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Synthesis routes and methods

Procedure details

A suspension of 4.84 g. of sodium hydride (57% mineral oil dispersion) in 70 ml. of dry dimethyl sulfoxide is heated at about 65° C. under argon with stirring for one hour. Dry tetrahydrofuran (75 ml.) is added and the resulting solution is cooled to -5° C. Trimethylsulfonium iodide (19 g., 92.8 mmole) is added very slowly and stirring is continued for about five minutes. A solution of 12.6 g. (92.8 mmole) of p-methoxybenzaldehyde in 120 ml. of tetrahydrofuran is added and the temperature is maintained at -5° C. After addition is completed the mixture is allowed to warm to room temperature, poured into water and extracted with ether. The extract is washed with saturated sodium chloride solution, dried and evaporated to give p-methoxystyrene oxide.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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